molecular formula C12H28Cl3N3O7 B580988 Paromamine trihydrochloride CAS No. 18685-97-7

Paromamine trihydrochloride

Cat. No. B580988
CAS RN: 18685-97-7
M. Wt: 432.72
InChI Key: CBBUYCLHSMNAGW-MHFNDSQWSA-N
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Description

Paromamine trihydrochloride is a robust antibiotic product used for research purposes related to bacterial infections . It exerts its antimicrobial prowess by impeding the synthesis of bacterial proteins through its affinitive binding to the ribosome .


Synthesis Analysis

Paromamine is a vital and common intermediate in the biosynthesis of 4,5 and 4,6-disubstituted 2-deoxystreptamine (DOS)-containing aminoglycosides . An engineered Escherichia coli system has been developed for the heterologous production of paromamine . Additionally, an improved synthesis of paromamine has been described in a paper .


Molecular Structure Analysis

The molecular formula of Paromamine trihydrochloride is C12H26ClN3O7 . Its molecular weight is 359.8 or 432.72 , depending on whether the weight of the three hydrochloride ions is included.


Chemical Reactions Analysis

AprD4, a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the C3’-deoxygenation of paromamine to form 4’-oxo-lividamine . This 1,2-diol dehydration is a key step in the biosynthesis of several C3’-deoxy-aminoglycosides .


Physical And Chemical Properties Analysis

Paromamine trihydrochloride is slightly soluble in water . It is a solid substance with an off-white to pale brown color .

Scientific Research Applications

  • Paromamine is an essential component in the synthesis of various antibiotics. It acts as a common and antibacterial moiety in drugs like paromomycin and kanamycin C (Umezawa, Miyazawa, & Tsuchiya, 1972).

  • It has been synthesized through various chemical processes, highlighting its significance in medicinal chemistry. One method involves condensing deoxystreptamine with acetobromoglucosamine (Umezawa & Koto, 1966).

  • Paromamine derivatives have been studied for their potential in modifying RNA structures, particularly in the context of antibiotic resistance (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).

  • The role of paromamine in stimulating mistranslation in eukaryotic organisms has been explored, which could be useful for understanding and potentially manipulating genetic expression (Palmer & Wilhelm, 1978).

  • Paromamine's interaction with bacterial ribosomal RNA and its derivatives’ impact on RNA target recognition has been a subject of research, which is crucial in developing new antibiotics (Simonsen et al., 2002).

  • Research has also been conducted on the biosynthesis of paromamine and its derivatives in genetically engineered organisms like Escherichia coli, which could lead to novel methods of antibiotic production (Kurumbang, Liou, & Sohng, 2010).

Future Directions

There is ongoing research into the biosynthesis of paromamine derivatives in engineered Escherichia coli . This could potentially lead to the development of new therapeutic agents and the establishment of structure-function relationships .

properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBUYCLHSMNAGW-MHFNDSQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paromamine trihydrochloride

Citations

For This Compound
11
Citations
TH Haskell, JC French, QR Bartz - Journal of the American …, 1959 - ACS Publications
… Since the infrared spectra (KBr) of crystalline paromamine trihydrochloride and paromamine … However, since glucosamine is in the D-series and paromamine trihydrochloride has a high …
Number of citations: 107 pubs.acs.org
TH Haskell, JC French, QR Bartz - Journal of the American …, 1959 - ACS Publications
… Since the infrared spectra (KBr) of crystalline paromamine trihydrochloride and paromamine … However, since glucosamine is in the D-series and paromamine trihydrochloride has a high …
Number of citations: 27 pubs.acs.org
TH Haskell, JC French, QR Bartz - Journal of the American …, 1959 - ACS Publications
… Since the infrared spectra (KBr) of crystalline paromamine trihydrochloride and paromamine … However, since glucosamine is in the D-series and paromamine trihydrochloride has a high …
Number of citations: 11 pubs.acs.org
S Kondo, M Okanishi, R Utahara, K Maeda… - The Journal of …, 1968 - jstage.jst.go.jp
… Isolation of the inactivated paromamine : Paromamine was inactivated at 37C for 24 hours in the following reaction mixture : paromamine trihydrochloride 648 mg (1.5 m …
Number of citations: 67 www.jstage.jst.go.jp
JA Marshall, MJ Wurth - Journal of the American Chemical Society, 1967 - ACS Publications
… 6 hr and afforded only 2-deoxystreptamine and 2-amino-2-deoxy-o-glucose, the rate of disappearance of starting material being equal to that of authentic paromamine trihydrochloride. …
Number of citations: 19 pubs.acs.org
H Maehr, CP Schaffner - Journal of the American Chemical …, 1967 - ACS Publications
… 6 hr and afforded only 2-deoxystreptamine and 2-amino-2-deoxy-o-glucose, the rate of disappearance of starting material being equal to that of authentic paromamine trihydrochloride. …
Number of citations: 34 pubs.acs.org
T Mori, T ICHIYANAGI, H KONDO… - The Journal of …, 1971 - jstage.jst.go.jp
was adsorbed on a 10x400mmGM-Sephadex C-25 CM-Sephadex C-25 (NH4+)(NH4+) column. After the column was thoroughly c!^ mltA d! nJ. I^ od" B. washed with deionized water, …
Number of citations: 69 www.jstage.jst.go.jp
H Naganawa, S KONDO, K MAEDA… - The Journal of …, 1971 - jstage.jst.go.jp
Materials and Methods Inactivated antibiotics: Kanamycin-3'-phosphate was obtained, as previously described, from the inactivation of kanamycin with an enzyme preparation from E. …
Number of citations: 41 www.jstage.jst.go.jp
A Kiviniemi, P Virta, H Lonnberg - Bioconjugate chemistry, 2010 - ACS Publications
… Paromamine trihydrochloride (16) was obtained by hydrolysis of paromomycin sulfate under acidic conditions (1 mol L −1 HCl aq in MeOH, reflux overnight), as described previously (51…
Number of citations: 32 pubs.acs.org
S Bera, D Mondal, S Palit, F Schweizer - MedChemComm, 2016 - pubs.rsc.org
… Acidic hydrolysis of paromomycin sulfate (2) creates paromamine trihydrochloride (85), which after selective azidation following protection and deprotection reaction sequences formed …
Number of citations: 12 pubs.rsc.org

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